3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid
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Overview
Description
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, which is a common structural motif in many natural and synthetic bioactive molecules.
Preparation Methods
The synthesis of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common synthetic route includes the acylation of indole with butanoyl chloride followed by the reaction with propanoic acid derivatives . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid can be compared with other indole derivatives such as:
2-amino-3-(1H-indol-3-yl)propanoic acid: Known for its role in protein synthesis and neurotransmitter regulation.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Studied for its antioxidant properties and potential neuroprotective effects.
These compounds share the indole ring structure but differ in their side chains and functional groups, leading to unique biological activities and applications .
Properties
CAS No. |
137629-37-9 |
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Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[4-(1H-indol-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C15H18N2O3/c18-14(16-9-8-15(19)20)7-3-4-11-10-17-13-6-2-1-5-12(11)13/h1-2,5-6,10,17H,3-4,7-9H2,(H,16,18)(H,19,20) |
InChI Key |
NHQSQRLCMSTADH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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